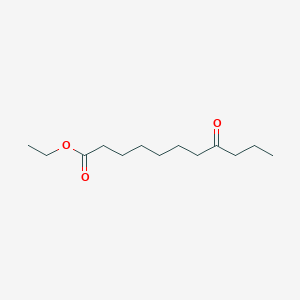

Ethyl 8-oxoundecanoate

描述

Contextualization within Long-Chain Keto-Esters

Long-chain keto-esters are integral building blocks in the synthesis of complex organic molecules. The ketone and ester functionalities can undergo a wide array of chemical transformations independently or in concert. The long aliphatic chain provides solubility in organic solvents and can be a key structural element in the target molecules, which often possess properties relevant to materials science, flavor and fragrance chemistry, and the synthesis of natural products like pheromones.

The reactivity of long-chain keto-esters is dictated by the interplay between the electrophilic carbon atoms of the carbonyl and ester groups and the nucleophilic alpha-carbons. This allows for a variety of reactions, including but not limited to:

Enolate formation and subsequent alkylation or acylation: The presence of protons on the carbons adjacent to the ketone allows for the formation of enolates, which are potent nucleophiles.

Reduction of the ketone or ester: Selective reduction of either the ketone to a secondary alcohol or the ester to a primary alcohol can be achieved using appropriate reducing agents.

Nucleophilic addition to the ketone: The carbonyl group is susceptible to attack by various nucleophiles, such as Grignard reagents or organolithium compounds.

Hydrolysis of the ester: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

The specific position of the keto group along the undecanoate chain in Ethyl 8-oxoundecanoate influences the molecule's reactivity and potential applications.

Significance of this compound as a Model System or Precursor

While direct experimental data on this compound is scarce, its structure suggests it can serve as a valuable model system for studying the chemical behavior of long-chain keto-esters. Its well-defined structure with a keto group at the C8 position allows for the investigation of site-specific reactions and the influence of the alkyl chain on the reactivity of the functional groups.

As a precursor, this compound offers several synthetic possibilities. For instance, it could be a starting material for the synthesis of long-chain hydroxy acids, dicarboxylic acids, or lactones, which are important intermediates in various industrial applications. The general synthetic utility of similar long-chain esters is highlighted by the synthesis of compounds like ethyl 8-bromooctanoate, which can be prepared from 1,6-dibromohexane (B150918) and diethyl malonate followed by hydrolysis, decarboxylation, and esterification mdpi.com. This suggests that analogous multi-step synthetic strategies could be employed to access this compound.

The physical and chemical properties of this compound can be inferred from related compounds for which data is available. For example, the properties of similar long-chain ethyl esters are presented in the table below.

| Property | Ethyl 8-chloro-8-oxooctanoate | Ethyl 8-hydroxyoctanoate | Ethyl 8-chlorooctanoate |

| Molecular Formula | C10H17ClO3 | C10H20O2 | C10H19ClO2 |

| Molecular Weight | 220.69 g/mol | Not Available | 206.71 g/mol |

| Boiling Point | Not Available | 258.19 °C (est.) | 251.5 °C at 760 mmHg |

| Flash Point | Not Available | 97.50 °C (est.) | 107.5 °C |

| Density | Not Available | Not Available | 0.991 g/cm³ |

This table presents data for compounds structurally related to this compound to provide an estimation of its likely physical properties.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl 8-oxoundecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O3/c1-3-9-12(14)10-7-5-6-8-11-13(15)16-4-2/h3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIRWKYLDFVGYAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)CCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645673 | |

| Record name | Ethyl 8-oxoundecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858794-06-6 | |

| Record name | Ethyl 8-oxoundecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 8 Oxoundecanoate and Analogues

Direct Esterification Approaches

Direct esterification represents a fundamental and widely employed method for the synthesis of esters, including ethyl 8-oxoundecanoate. This approach typically involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.

Esterification of Undecanoic Acid Derivatives with Ethanol (B145695)

The synthesis of this compound can be achieved through the direct esterification of 8-oxoundecanoic acid with ethanol. This reaction is an equilibrium process and is typically driven to completion by removing water, a byproduct, from the reaction mixture. chemguide.co.ukyoutube.com The general principle involves heating the carboxylic acid and alcohol with a strong acid catalyst. chemguide.co.uk

A related example is the synthesis of ethyl 8-bromooctanoate, where 8-bromooctanoic acid is refluxed with ethanol in the presence of sulfuric acid for three hours, resulting in a 98% yield of the corresponding ester after workup. chemicalbook.com This demonstrates the high efficiency of acid-catalyzed esterification for structurally similar compounds.

Catalytic Systems for Esterification

Various catalytic systems have been developed to enhance the efficiency and selectivity of direct esterification reactions. These catalysts are often employed to overcome the limitations of traditional methods, such as harsh reaction conditions and the generation of waste. researchgate.net

Acid catalysts are crucial for the esterification of carboxylic acids with alcohols. chemguide.co.uk Concentrated sulfuric acid is a common choice, though dry hydrogen chloride gas is also used, particularly for aromatic esters. chemguide.co.uk The catalytic process involves the protonation of the carbonyl oxygen of the carboxylic acid, which activates it for nucleophilic attack by the alcohol. youtube.com

Environmentally benign and recoverable catalysts, such as iron(III) acetylacetonate (B107027) [Fe(acac)3], have been shown to be effective for the direct condensation of carboxylic acids and alcohols. researchgate.net This catalyst can be used in refluxing xylene without the need for a dehydrating agent. researchgate.net Other notable green catalysts include zirconium(IV) salts like ZrOCl2·8H2O, which are low-toxicity, readily available, and reusable. researchgate.net

Furthermore, bulky diarylammonium salts and distannoxanes have demonstrated high catalytic activity, sometimes allowing the reaction to proceed at room temperature without a solvent. researchgate.net For instance, a carbonaceous cyclodextrin (B1172386) sulfonic acid catalyst has been reported for the esterification of various acids and alcohols with high reactivity and selectivity under mild conditions. researchgate.net

Alkylation and Condensation Reactions

Alkylation and condensation reactions provide alternative and versatile pathways to this compound and its analogues. These methods often involve the formation of new carbon-carbon bonds, allowing for the construction of the target molecule from smaller, readily available precursors.

Malonate-based Condensation Strategies

The malonic ester synthesis is a classic method for preparing carboxylic acids. masterorganicchemistry.com This strategy involves the alkylation of diethyl malonate, followed by hydrolysis and decarboxylation. masterorganicchemistry.comgoogle.com

The key steps in a typical malonic ester synthesis are:

Deprotonation: A base is used to remove the acidic proton from the α-carbon of diethyl malonate, forming a stabilized enolate. masterorganicchemistry.com

Alkylation: The enolate acts as a nucleophile and reacts with an alkyl halide in an SN2 reaction. masterorganicchemistry.com

Hydrolysis and Decarboxylation: The resulting dialkylated malonic ester is hydrolyzed to a dicarboxylic acid, which then undergoes decarboxylation upon heating to yield the desired carboxylic acid. youtube.com

Alkylation of Beta-Ketoesters

The acetoacetic ester synthesis is another powerful method for synthesizing ketones and can be adapted for the preparation of keto esters. vanderbilt.eduntu.edu.sg This reaction involves the alkylation of a β-keto ester enolate. ntu.edu.sg

The general procedure involves treating a β-keto ester with a base to form a doubly stabilized enolate ion. ntu.edu.sg This enolate then reacts with an alkyl halide via an SN2 mechanism to create a new carbon-carbon bond. ntu.edu.sg Subsequent hydrolysis and decarboxylation of the alkylated β-keto ester intermediate lead to the formation of a ketone. ntu.edu.sg

While not a direct synthesis of this compound, the principles of β-keto ester alkylation are fundamental in organic synthesis. For instance, the reaction of magnesium enolates of substituted malonic acid half oxyesters with acyl donors can produce functionalized α-substituted β-keto esters. organic-chemistry.org

Oxidation-Based Synthetic Routes

Oxidation reactions offer another strategic approach to introduce the ketone functionality present in this compound. These methods can start from precursors such as alcohols or alkenes.

A chemoenzymatic approach has been described for the synthesis of 11-hydroxyundecanoic acid and 1,11-undecanedioic acid from ricinoleic acid. rsc.org This process involves a biotransformation using recombinant Escherichia coli cells to create an ester intermediate, which is then chemically modified. rsc.org While not directly producing an 8-oxo compound, this highlights the use of biological systems in generating long-chain functionalized molecules.

Another relevant oxidation method is the conversion of 11-hydroxyundecanoic acid to undecanedioic acid using a solution of periodic acid and chromium trioxide in wet acetonitrile. chemicalbook.com This demonstrates the oxidation of a hydroxyl group to a carboxylic acid, a transformation that could be adapted to create a ketone from a secondary alcohol at the 8-position of an undecanoate derivative.

The synthesis of related compounds, such as ethyl 6,8-dichlorooctanoate, involves the chlorination of a hydroxyl group. chemicalbook.comgoogle.com In this multi-step process, ethyl 6-hydroxy-8-chlorooctanoate is reacted with a chlorinating agent in the presence of an acid-binding agent to yield the dichloro-derivative with high purity and yield. chemicalbook.comgoogle.com

Oxidation of Hydroxy-Undecanoate Precursors

The synthesis of this compound can be achieved via the oxidation of a suitable precursor, specifically ethyl 8-hydroxyundecanoate. This transformation involves the conversion of a secondary alcohol group to a ketone. While direct literature on the oxidation of this specific substrate is sparse, the methodology is a cornerstone of organic synthesis. The principle is analogous to other preparations where a hydroxyl group is converted to a different functionality, such as in the synthesis of ethyl 6,8-dichlorocaprylate, where a hydroxyl group on a caprylate ester is chlorinated. In that process, ethyl 6-hydroxy-8-chlorocaprylate is reacted with a chlorinating agent to yield the target dichloro-ester.

For the oxidation of a secondary alcohol to a ketone, a variety of standard oxidizing agents could be employed. These include chromium-based reagents like Pyridinium chlorochromate (PCC), or milder, more selective methods such as Swern oxidation (using oxalyl chloride and DMSO) or the Dess-Martin periodinane oxidation. The choice of reagent would depend on the desired scale, functional group tolerance, and reaction conditions.

Oxidative Transformations of Related Structures

The synthesis of functionalized esters often involves the transformation of precursor molecules. For instance, the preparation of ethyl 8-bromooctanoate, a related C8 ester, starts from 1,6-dibromohexane (B150918) and involves steps of substitution, hydrolysis, decarboxylation, and final esterification. This multi-step synthesis highlights how a basic hydrocarbon skeleton can be functionalized and transformed into a target ester. The final step in this sequence is the esterification of 8-bromooctanoic acid with ethanol, often catalyzed by an acid like H₂SO₄, to yield the ethyl ester.

Cross-Metathesis Approaches in Undecenoate Synthesis

Olefin cross-metathesis (CM) is a powerful and modular strategy for forming carbon-carbon double bonds, and it has been applied to the synthesis of functionalized undecenoates. This reaction involves the transalkylidenation between two different terminal alkenes, catalyzed by ruthenium complexes like the Hoveyda-Grubbs catalysts. The process is driven by the entropically favored release of a volatile small alkene, such as ethylene.

A notable application demonstrated the functionalization of cellulose (B213188) esters through this method. Cellulose acetate (B1210297) was first acylated with undec-10-enoyl chloride to produce an olefin-terminated cellulose undecenoate. This polymer was then successfully reacted with various cross-metathesis partners.

Table 1: Cross-Metathesis Reaction Parameters

| Cross-Metathesis Partner | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Result |

|---|---|---|---|---|

| Acrylic Acid | 3–5 | 40 | 1 | Complete conversion |

| Methyl Acrylate (B77674) | 3–5 | 40 | 1 | Complete conversion |

| 2-Hydroxyethyl Acrylate | 3–5 | 40 | 1 | Complete conversion |

This table summarizes the general conditions for the cross-metathesis of cellulose undecenoate esters with various acrylate partners, as reported in the literature.

Emerging Synthetic Technologies

Continuous Flow Reactor Applications in Ester Synthesis

Continuous flow chemistry has emerged as a valuable alternative to traditional batch processing, offering enhanced control, safety, and scalability for chemical reactions, including ester synthesis. In a flow system, reagents are pumped through a temperature-controlled reactor, allowing for precise management of reaction parameters and higher efficiency.

Unveiling the Chemical Versatility of this compound: A Study of its Reactivity and Transformations

This compound, a bifunctional molecule featuring both an ester and a ketone, serves as a valuable substrate in a variety of chemical transformations. This article explores the reactivity of this compound, focusing on reactions at both its ester and ketone functionalities. Detailed research findings on its hydrolysis, transesterification, nucleophilic acyl substitution, and reduction reactions are presented, offering insights into its chemical behavior and potential applications in synthesis.

Applications of Ethyl 8 Oxoundecanoate in Advanced Organic Synthesis

A Versatile Building Block for Complex Molecules

The presence of two reactive sites in Ethyl 8-oxoundecanoate, the ketone and the ester functionalities, provides synthetic chemists with a powerful tool for the construction of intricate molecular architectures. These functional groups can be selectively targeted to build up molecular complexity in a controlled and predictable manner.

Macrocyclic Systems

Heterocyclic Compound Synthesis

The reactivity of this compound lends itself to the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials.

Thiazinanes: The synthesis of thiazinanes, a class of sulfur- and nitrogen-containing heterocyclic compounds, can be envisaged using this compound as a starting material. For instance, the ketone functionality could undergo a condensation reaction with a thiol-containing amine, such as cysteine or its derivatives. This would be followed by cyclization to form the thiazinane ring. The specific reaction conditions would determine the final structure and substitution pattern of the resulting heterocyclic system.

Quinolines: The synthesis of quinoline derivatives, a prominent scaffold in medicinal chemistry, can also be approached using this compound. Although direct examples are not prevalent in the literature, one could envision a multi-step synthesis where the keto group is transformed into an amino group. Subsequent reaction with a β-ketoester or a similar building block, followed by a cyclization and aromatization sequence, such as the Combes quinoline synthesis, could potentially yield a substituted quinoline.

Precursor for Bioactive Compound Synthesis

The structural motifs present in this compound are found in various naturally occurring and synthetic bioactive molecules. Its long aliphatic chain and ketone functionality make it a suitable starting point for the synthesis of compounds with potential biological activity. For example, the keto group can be reduced to a hydroxyl group, introducing a chiral center and paving the way for the synthesis of compounds with specific stereochemistry, which is often crucial for biological activity. Furthermore, the ester can be modified to introduce other functional groups, allowing for the synthesis of a library of derivatives for biological screening.

Role in Materials Science and Polymer Chemistry

The dual functionality of this compound also makes it a valuable component in the design and synthesis of advanced materials and polymers.

Monomer or Intermediate in Polymer Synthesis

This compound can theoretically be used as a monomer or an intermediate in the synthesis of polyesters and other polymers. After conversion of the ester to a carboxylic acid and the ketone to a hydroxyl group, the resulting hydroxy acid could undergo self-condensation to form a polyester. The long aliphatic chain would impart flexibility to the polymer backbone. Alternatively, the keto-ester could be incorporated as a comonomer in polymerization reactions to introduce specific functionalities into the polymer chain.

Functionalization of Polymeric Materials

The reactivity of the ketone and ester groups in this compound allows for its use in the functionalization of existing polymers. For example, it could be grafted onto a polymer backbone containing reactive sites that can react with either the ketone or the ester. This would introduce the long aliphatic chain and the remaining functional group onto the polymer surface, thereby modifying its properties, such as hydrophobicity, reactivity, or compatibility with other materials.

Flavor and Fragrance Research

There is currently no available research that directly links this compound to the synthesis of specific flavor or fragrance compounds. Keto-esters, as a class of compounds, can serve as precursors to various aroma molecules, such as lactones, which often possess fruity or creamy scents. However, the specific conversion of this compound to a commercially significant aroma compound is not documented in accessible scientific literature.

Applications in Pharmaceutical Intermediates

Similarly, the role of this compound as a building block in the synthesis of pharmaceutical intermediates is not detailed in the available scientific and patent literature. While its bifunctional nature (containing both a ketone and an ester) theoretically allows for a variety of chemical transformations relevant to the construction of complex molecules, there are no specific, documented synthetic pathways where it is used as an intermediate for active pharmaceutical ingredients.

Advanced Research Topics and Future Directions

Stereoselective Synthesis and Chiral Auxiliaries

The creation of stereochemically defined molecules is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and agrochemical industries. For a molecule like ethyl 8-oxoundecanoate, the introduction of chirality can lead to compounds with distinct biological activities. Stereoselective synthesis of this and related oxo-esters often involves the use of chiral auxiliaries. wikipedia.org

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and ideally recycled. researchgate.net The effectiveness of a chiral auxiliary lies in its ability to create a diastereomeric intermediate that favors the formation of one stereoisomer over another due to steric hindrance or other electronic effects. researchgate.net

Several classes of chiral auxiliaries have been successfully employed in asymmetric synthesis and could be applicable to the synthesis of chiral derivatives of this compound. These include:

Oxazolidinones: Developed by Evans, these are among the most reliable and widely used chiral auxiliaries. researchgate.net They can be acylated and then subjected to stereoselective alkylation or aldol reactions at the α-position to the carbonyl group. wikipedia.orgresearchgate.net

Camphorsultams: These auxiliaries, derived from camphor, offer high levels of stereocontrol in a variety of reactions, including alkylations and aldol additions. researchgate.net

Pseudoephedrine: This readily available chiral auxiliary can be used to form chiral amides, which can then undergo diastereoselective alkylation. wikipedia.org

The general strategy for employing a chiral auxiliary in the context of modifying a molecule like this compound would involve attaching the auxiliary to a precursor molecule, performing the stereoselective transformation, and then cleaving the auxiliary to yield the enantiomerically enriched target molecule.

Table 1: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Applications | Key Features |

| Evans' Oxazolidinones | Asymmetric aldol reactions, alkylations, and acylations. | High diastereoselectivity, predictable stereochemistry. |

| Camphorsultams | Asymmetric Diels-Alder reactions, alkylations, and conjugate additions. | Excellent stereocontrol, crystalline derivatives aid in purification. |

| Pseudoephedrine | Asymmetric alkylation of enolates. | Readily available in both enantiomeric forms, recoverable. |

| 8-Phenylmenthol | Asymmetric Diels-Alder reactions and conjugate additions. | Provides good facial selectivity. wikipedia.org |

Green Chemistry Approaches in Oxo-Ester Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The synthesis of oxo-esters like this compound can be made more environmentally benign through several strategies.

One key area of focus is the use of greener oxidants. Traditional oxidation methods often employ stoichiometric amounts of hazardous reagents like chromium-based compounds. mdpi.com A greener alternative is the use of molecular oxygen (from air) or hydrogen peroxide as the primary oxidant, with water being the only byproduct. mdpi.comeurekalert.org

Catalysis plays a crucial role in green chemistry. nih.gov The development of efficient and recyclable catalysts can significantly reduce waste and energy consumption. For ester synthesis, this includes moving away from traditional acid catalysts, which can be corrosive and difficult to separate from the reaction mixture. Solid acid catalysts or enzyme-based catalysts (biocatalysis) offer more sustainable alternatives. nih.gov

Key green chemistry principles applicable to oxo-ester synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. labmanager.com

Use of Renewable Feedstocks: Exploring biosynthetic pathways or utilizing biomass-derived starting materials.

Catalysis: Employing catalytic reagents in small amounts over stoichiometric reagents. nih.gov

Safer Solvents and Auxiliaries: Reducing or eliminating the use of volatile organic compounds (VOCs) and opting for greener solvents like water or ionic liquids. nih.gov

Recent research has highlighted the use of selenium-containing catalysts in the presence of hydrogen peroxide for the synthesis of carboxylic acids and esters from aldehydes under mild, aqueous conditions. mdpi.com This approach offers good to excellent yields and the potential for catalyst and solvent recycling. mdpi.com

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling have become indispensable tools for understanding reaction mechanisms, predicting molecular properties, and designing new molecules and catalysts. For oxo-esters like this compound, computational studies can provide valuable insights into their reactivity and interactions.

Quantum mechanical calculations can be used to model transition states and elucidate reaction pathways. nih.gov For instance, computational studies have been performed to understand the relative reactivity of oxo-esters and thioesters in nucleophilic acyl transfer reactions. nih.gov These studies have shown that the reactivity is influenced by the loss of delocalization energy in going from the reactants to the transition state. nih.gov

Molecular docking studies can be employed to predict the binding affinity of oxo-ester derivatives with biological targets, such as enzymes or receptors. nih.gov This is particularly relevant in drug discovery, where understanding the interactions at a molecular level is crucial for designing more potent and selective inhibitors. nih.gov Quantitative Structure-Activity Relationship (QSAR) modeling can further be used to develop predictive models for the biological activity of a series of compounds. nih.gov

Table 2: Applications of Computational Chemistry in Oxo-Ester Research

| Computational Method | Application | Insights Gained |

| Quantum Mechanics (e.g., DFT) | Elucidation of reaction mechanisms, transition state analysis. | Understanding of reactivity, catalyst performance, and reaction kinetics. nih.govrsc.org |

| Molecular Docking | Prediction of binding modes and affinities with biological targets. | Identification of key interactions for drug design and development. nih.gov |

| QSAR Modeling | Development of predictive models for biological activity. | Guiding the synthesis of new derivatives with improved properties. nih.gov |

| Molecular Dynamics Simulations | Study of conformational changes and dynamics of molecules. | Understanding the behavior of oxo-esters in different environments. |

Derivatization for Novel Functional Materials

The presence of both a ketone and an ester functional group in this compound makes it an attractive starting material for the synthesis of novel functional materials. Derivatization of these functional groups can lead to polymers, surfactants, and other materials with tailored properties.

The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be used in the synthesis of polyesters or polyamides. Alternatively, the ester can undergo transesterification with diols or polyols to create cross-linked polymer networks. The ketone group can be converted to a variety of other functionalities, such as oximes, hydrazones, or can be used in condensation reactions to form heterocyclic compounds.

One area of interest is the synthesis of metal-oxo clusters, which can serve as building blocks for metal-organic frameworks (MOFs) and coordination polymers. While not a direct derivatization of the ester, the principles of using organic linkers to connect metal nodes can be applied. The carboxylic acid derived from this compound could potentially act as such a linker.

Furthermore, derivatization reagents can be used to introduce specific functionalities for analytical purposes, such as enhancing the response in mass spectrometry. researchgate.net

Exploration of New Catalytic Systems

The development of new and more efficient catalytic systems is a continuous endeavor in organic synthesis. For the synthesis and transformation of oxo-esters, research is focused on catalysts that offer higher activity, selectivity, and stability under milder reaction conditions.

Recent advances in catalysis for ester synthesis include:

Bimetallic Oxide Clusters: Researchers have developed rhodium-ruthenium (RhRu) bimetallic oxide clusters that are highly efficient for ester-producing reactions using molecular oxygen as the sole oxidant. eurekalert.orglabmanager.com These catalysts operate under greener conditions and show high reactivity and versatility. eurekalert.orglabmanager.com

Iron-Based Catalysts: Earth-abundant and inexpensive iron catalysts are being explored for various transformations. Iron carbide nanoparticles have shown promise in the hydrodeoxygenation of aromatic esters. acs.org

Copper-Catalyzed Reactions: Copper catalysts have been developed for the aerobic oxidative esterification of ketones via C-C bond cleavage. acs.org This protocol is practical due to the use of an inexpensive catalyst under open-air conditions. acs.org

Nanocatalysts: Magnetic nanoparticles functionalized with catalytic groups offer the advantage of easy separation and recyclability. oiccpress.com For example, ellagic acid-bonded magnetic nanoparticles have been used as a catalyst for Knoevenagel condensation to synthesize derivatives of ethyl cyanoacetate. oiccpress.com

The one-step oxidative esterification of aldehydes and alcohols to esters is an attractive green synthesis method, and research is ongoing to develop highly active and durable catalysts for this process, including both noble and non-precious metal catalysts. researchgate.netacs.org

常见问题

Q. What strategies mitigate bias in interpreting the biological effects of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。